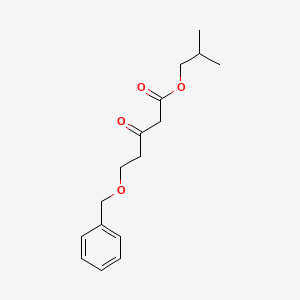
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.348 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a phenylmethoxy group and a 2-methylpropyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester involves several steps. One common method is the esterification of 3-oxo-5-(phenylmethoxy)pentanoic acid with 2-methylpropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester has a wide range of applications in scientific research:
Biology: The compound can be used in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, ethyl ester
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, methyl ester
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, butyl ester
Uniqueness
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester is unique due to its specific ester group, which can influence its reactivity and physical properties. The presence of the 2-methylpropyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
106064-33-9 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-methylpropyl 3-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C16H22O4/c1-13(2)11-20-16(18)10-15(17)8-9-19-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
SNBIKQIVDAOHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(=O)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















